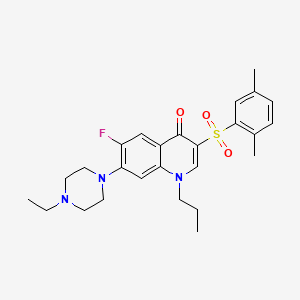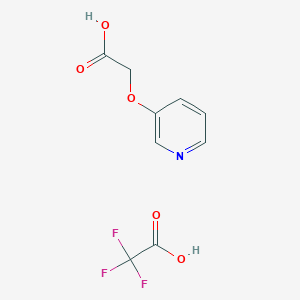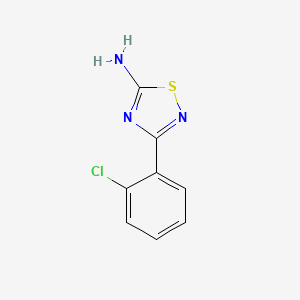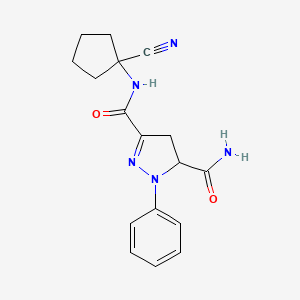![molecular formula C13H12FN7 B2815830 (3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide CAS No. 1385452-41-4](/img/structure/B2815830.png)
(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details on the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes details such as the compound’s melting point, boiling point, solubility, and stability. It may also include details on its spectral properties .Wissenschaftliche Forschungsanwendungen
Novel Pharmaceutical Compounds and Mechanisms
Neurokinin-1 Receptor Antagonists : This class of compounds, including variations of the chemical structure similar to "(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide," has been identified as having high affinity and oral activity. They are effective in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression. The incorporation of specific solubilizing groups has achieved significant water solubility, which is crucial for intravenous and oral administration (Harrison et al., 2001).
Selective Androgen Receptor Modulators : Research on similar compounds has demonstrated potential as therapeutic agents for androgen-dependent diseases. These studies provide insights into the pharmacokinetics, metabolism, and ideal pharmacokinetic characteristics necessary for preclinical study, highlighting the significance of molecular properties in the development of such drugs (Wu et al., 2006).
Antitumor Activity : Certain derivatives with a structure akin to "this compound" have shown potent antitumor activity against various tumor cells, including human carcinoma. This illustrates the compound's potential application in cancer treatment, emphasizing the importance of structural modifications for enhanced efficacy (Naito et al., 2005).
Photoreactions in Pharmaceutical Compounds : The study of photoreactions of similar compounds in different solvents provides essential knowledge for understanding their stability and behavior under light exposure. This is crucial for the development of pharmaceuticals with improved safety profiles, particularly for drugs that may induce photodermatosis upon sunlight exposure (Watanabe et al., 2015).
Aldehyde Dehydrogenase Inhibition : Research on cyanamide, a related compound, has explored its potential for treating alcoholism by inhibiting aldehyde dehydrogenase. Although distinct from the direct application of "this compound," this study underscores the broader scope of cyanamide derivatives in medical research (Sinclair & Lindros, 1981).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7/c1-2-5-21-13(17-18-19-21)8-20(9-16)11-3-4-12(14)10(6-11)7-15/h3-4,6H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSPTWPWGZLEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN(C#N)C2=CC(=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)



![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)


![[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride](/img/structure/B2815761.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)
![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)

![4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2815766.png)

